Ethanol, 2,2'-(octylimino)bis-

Description

The exact mass of the compound Ethanol, 2,2'-(octylimino)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanol, 2,2'-(octylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(octylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

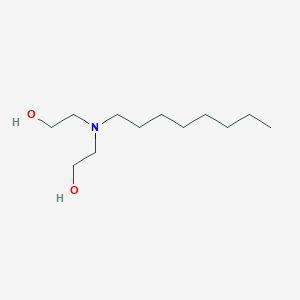

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl(octyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQNMMLYACBCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065906 | |

| Record name | N,N-Bis(2-hydroxyethyl)octylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-(octylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15520-05-5 | |

| Record name | 2,2′-(Octylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Caprylyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(octylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)octylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(octylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CAPRYLYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLR7HK4J1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethanol, 2,2'-(octylimino)bis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with the chemical formula C₁₂H₂₇NO₂.[1][2][3] This compound consists of an eight-carbon octyl group attached to a diethanolamine head, giving it amphiphilic properties.[1] It is a versatile chemical intermediate with applications primarily in industrial settings, serving as a corrosion inhibitor, pH buffering agent, and surfactant.[1][4] Its high boiling point also classifies it as a low volatile organic compound (VOC), making it a favorable component in various formulations.[1][5] While its primary applications are industrial, this guide provides a comprehensive overview of its chemical and physical properties, experimental determination methods, and synthesis, which may be of interest to professionals in drug development for understanding formulation components or potential excipients.

Chemical and Physical Properties

The chemical and physical properties of Ethanol, 2,2'-(octylimino)bis- are summarized in the table below. These properties are crucial for its application in various formulations and for understanding its behavior in different chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇NO₂ | [1][2][3] |

| Molecular Weight | 217.35 g/mol | [1][2] |

| CAS Number | 15520-05-5 | [1][3] |

| Appearance | Clear, light brown liquid | [6] |

| Boiling Point | 170-180 °C at 4 Torr; 319 °C at 102.1 kPa | [6][7] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [7] |

| Water Solubility | 1.4 g/L at 20 °C | [7] |

| logP (Octanol-Water Partition Coefficient) | 2.82 at 20 °C | [7] |

| pKa | 9.0; 14.41 ± 0.10 (Predicted) | [1][7] |

| Flash Point | 161 °C at 101.3 kPa | [6] |

| Vapor Pressure | 0.008 Pa at 20 °C | [7] |

| Melting Point | ≤ -20 °C | [6] |

Experimental Protocols

The accurate determination of the physicochemical properties of a compound is essential for its characterization and application. Standardized protocols are often employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments used to determine the properties of Ethanol, 2,2'-(octylimino)bis-.

Determination of Boiling Point (OECD 103)

The boiling point is a fundamental physical property of a liquid. The OECD Test Guideline 103 describes several methods for its determination. The ebulliometer method is a common and accurate approach.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9] The ebulliometer method involves heating the liquid and measuring the temperature of the vapor-liquid equilibrium.

-

Apparatus: An ebulliometer, a calibrated temperature measuring device, a heating source, and a pressure measurement device.

-

Procedure:

-

The ebulliometer is filled with the test substance.

-

The substance is heated, and the temperature and pressure are continuously monitored.

-

The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a stable pressure.[8]

-

-

Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

References

- 1. store.astm.org [store.astm.org]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. filab.fr [filab.fr]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]

- 7. store.astm.org [store.astm.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to Ethanol, 2,2'-(octylimino)bis-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine. The document details its molecular structure, chemical and physical properties, synthesis methodologies, and current applications. Particular emphasis is placed on its amphiphilic nature, which underpins its use as a surfactant, corrosion inhibitor, and pH buffering agent in various industrial settings. While direct applications in drug development are not prominent, its properties as a potential drug delivery vehicle and biocide are explored. This guide consolidates quantitative data into accessible tables and provides detailed experimental protocols for its synthesis. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.

Introduction

Ethanol, 2,2'-(octylimino)bis- is a tertiary amine featuring a hydrophobic octyl chain and a hydrophilic diethanolamine head.[1] This amphiphilic molecular structure imparts unique properties, making it a valuable compound in various chemical industries.[1] Its primary applications are found in metalworking fluids, lubricants, and as a corrosion inhibitor.[1][2][3] This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the key scientific and technical aspects of this compound.

Molecular Structure and Identification

The core structure of Ethanol, 2,2'-(octylimino)bis- consists of a central nitrogen atom bonded to an eight-carbon alkyl chain (octyl group) and two hydroxyethyl groups.

-

IUPAC Name: 2-[2-hydroxyethyl(octyl)amino]ethanol[4]

-

InChI: 1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3[4]

Physicochemical Properties

The physical and chemical properties of Ethanol, 2,2'-(octylimino)bis- are summarized in the table below. These properties are critical for its application in various formulations.

| Property | Value | Reference |

| Molecular Weight | 217.35 g/mol | [1][4][6] |

| Appearance | Liquid | [4] |

| Boiling Point | 170-180 °C (at 4 Torr) | [7][8] |

| Density (Predicted) | 0.949 ± 0.06 g/cm³ | [7] |

| Water Solubility | 1.4 g/L at 20°C | [7] |

| logP | 2.82 at 20°C | [7] |

| Vapor Pressure | 0.008 Pa at 20°C | [7] |

| pKa (Predicted) | 14.41 ± 0.10 | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Ethanol, 2,2'-(octylimino)bis-. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Feature | Characteristic Value/Region | Reference |

| ¹H NMR | Chemical Shift (δ) for octyl CH₂ | 1.2–1.5 ppm | [1] |

| Chemical Shift (δ) for N-CH₂ | 2.6–2.8 ppm | [1] | |

| Chemical Shift (δ) for CH₂OH | 3.5–3.7 ppm | [1] | |

| FTIR | O-H Stretch | 3200–3600 cm⁻¹ (broad) | [1] |

| C-H Stretch | 2850–2960 cm⁻¹ | ||

| N-H Bending | 1550–1650 cm⁻¹ | [1] |

Synthesis of Ethanol, 2,2'-(octylimino)bis-

The primary synthesis route for Ethanol, 2,2'-(octylimino)bis- is through the N-alkylation of diethanolamine with an octyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: N-alkylation of Diethanolamine

This protocol describes the synthesis of N-octyldiethanolamine from diethanolamine and 1-bromooctane.

Materials:

-

Diethanolamine

-

1-Bromooctane

-

Anhydrous Sodium Carbonate

-

Anhydrous Ethanol

Procedure:

-

In a 250 mL four-necked flask equipped with a mechanical stirrer, add 0.1 mol of 1-bromooctane, 0.1 mol of diethanolamine, and anhydrous sodium carbonate.

-

Add 100 mL of anhydrous ethanol as the solvent.

-

Heat the reaction mixture to 80°C and maintain for 8 hours with continuous stirring.

-

After the reaction is complete, evaporate a portion of the ethanol.

-

Centrifuge the mixture to remove any residual solid.

-

Evaporate the remaining ethanol under normal pressure.

-

Finally, remove any unreacted raw materials under reduced pressure.

-

Cool the residue to obtain the final product, a light yellow viscous liquid.

Visualizing Synthesis and Applications

The following diagrams illustrate the synthesis pathway and the relationship between the properties and applications of Ethanol, 2,2'-(octylimino)bis-.

Applications

The unique molecular structure of Ethanol, 2,2'-(octylimino)bis- leads to a wide range of industrial applications.

-

Corrosion Inhibitor: The amphiphilic nature allows it to form a protective film on metal surfaces, preventing corrosion.[1] The tertiary amine group also contributes to its effectiveness.[3]

-

Surfactant and Emulsifier: The presence of both hydrophobic (octyl chain) and hydrophilic (diethanolamine) moieties enables it to act as a surfactant in various formulations.

-

pH Buffering Additive: In metalworking fluids, it is often used to maintain a stable pH.[1][3]

-

Lubricants and Greases: It is incorporated into lubricants and brake fluids to modify their viscosity and enhance performance.[2]

-

Potential Biocide: Studies have indicated its effectiveness against a range of microorganisms, suggesting its potential use as a biocide.[1]

-

Drug Delivery Systems: Although not a primary application, its amphiphilic properties make it a candidate for investigation in novel drug delivery systems for hydrophobic active pharmaceutical ingredients.[2]

Conclusion

Ethanol, 2,2'-(octylimino)bis- is a multifunctional compound with significant industrial importance. Its synthesis is well-established, and its physicochemical properties are directly linked to its diverse applications. While its role in drug development is currently speculative, its characteristics as a surfactant and potential biocide may offer avenues for future research in pharmaceutical formulations and antimicrobial applications. This guide provides a foundational understanding of this compound for scientists and researchers looking to explore its potential in various fields.

References

- 1. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]

- 2. Buy Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 [smolecule.com]

- 3. products.basf.com [products.basf.com]

- 4. N-Caprylyldiethanolamine | C12H27NO2 | CID 84963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanol, 2,2'-(octylimino)bis- | CAS 15520-05-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 2,2'-(octylimino)bisethanol CAS#: 15520-05-5 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Ethanol, 2,2'-(octylimino)bis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for Ethanol, 2,2'-(octylimino)bis-, a tertiary amine with applications in various industrial and pharmaceutical fields. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to aid in laboratory-scale and process development.

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a chemical intermediate characterized by a tertiary amine core with an octyl group and two hydroxyethyl substituents. Its amphiphilic nature lends itself to applications as a surfactant, emulsifier, and corrosion inhibitor. In the pharmaceutical industry, it can serve as a precursor for the synthesis of more complex molecules. The selection of a synthetic pathway for this compound depends on factors such as starting material availability, desired purity, scalability, and economic considerations. This guide explores the most common and effective methods for its preparation.

Primary Synthesis Pathway: N-Alkylation of Diethanolamine

The most widely documented and reliable method for the synthesis of Ethanol, 2,2'-(octylimino)bis- is the direct N-alkylation of diethanolamine with an octyl halide, typically 1-bromooctane. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of diethanolamine attacks the electrophilic carbon of the octyl halide.

Reaction Scheme

Caption: N-Alkylation of Diethanolamine with 1-Bromooctane.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethanol, 2,2'-(octylimino)bis- via N-alkylation:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine (1.5 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile as the solvent.

-

Addition of Alkyl Halide: While stirring, add 1-bromooctane (1.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and byproduct salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts and unreacted diethanolamine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Value |

| Reactants | |

| Diethanolamine | 1.5 equivalents |

| 1-Bromooctane | 1.0 equivalent |

| Potassium Carbonate | 2.0 equivalents |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Reaction Time | 12-24 hours |

| Yield | 85-95% (reported) |

| Purity | >95% (after purification) |

Alternative Synthesis Pathway: Reductive Amination

An alternative route to Ethanol, 2,2'-(octylimino)bis- involves the reductive amination of octanal (octyl aldehyde) with diethanolamine. This one-pot reaction first forms an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method avoids the use of alkyl halides.

Reaction Scheme

Caption: Reductive Amination of Octanal with Diethanolamine.

General Experimental Protocol

The following is a general procedure that can be adapted for the reductive amination of octanal with diethanolamine:

-

Reaction Setup: In a round-bottom flask, dissolve diethanolamine (1.2 eq) and octanal (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The formation can be accelerated by the addition of a catalytic amount of a weak acid (e.g., acetic acid).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions. These reducing agents are preferred as they are selective for the iminium ion over the aldehyde.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Quench the reaction by carefully adding water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data (Estimated)

| Parameter | Value |

| Reactants | |

| Diethanolamine | 1.2 equivalents |

| Octanal | 1.0 equivalent |

| Reducing Agent | 1.5 equivalents |

| Solvent | Methanol or Ethanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | 70-85% (typical for reductive amination) |

| Purity | >95% (after purification) |

Alternative Synthesis Pathway: Reaction with Epoxide

Another potential synthetic route is the ring-opening of an octyl epoxide, such as 1,2-epoxyoctane, with diethanolamine. The nitrogen atom of diethanolamine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired product. This method is atom-economical as it avoids the formation of salt byproducts.

Reaction Scheme

N-Octyldiethanolamine: A Comprehensive Technical Overview of its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

N-octyldiethanolamine, a tertiary amine with the chemical formula C₁₂H₂₇NO₂, is a versatile compound utilized in various industrial applications, including as a pH buffering agent and corrosion inhibitor in metalworking fluids.[1] This technical guide provides a detailed summary of its core physical and chemical properties, compiled from various scientific sources.

Core Physical and Chemical Properties

N-octyldiethanolamine is a liquid at ambient temperature.[2] Key identifying information and its primary physical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2,2'-(Octylimino)bisethanol | [1] |

| Synonyms | N-Caprylyldiethanolamine, N,N-Bis(2-hydroxyethyl)octylamine | [2] |

| CAS Number | 15520-05-5 | [2][3] |

| Molecular Formula | C₁₂H₂₇NO₂ | [2] |

| Molecular Weight | 217.35 g/mol | [2] |

Table 2: Physical Characteristics

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid | Ambient | [2] |

| Boiling Point | 319 °C | at 1 atm | [3] |

| 170-180 °C | at 4 Torr | [4] | |

| Melting Point | Not available | - | |

| Density | 0.949 g/cm³ | - | [4] |

| Flash Point | 150.5 °C | - | [4] |

| Vapor Pressure | 4.9 x 10⁻⁶ mmHg | at 25 °C | [4] |

| Refractive Index | 1.474 | - | [4] |

| Solubility | Soluble in mineral oils, alcohols, and esters. Dispersible in water. | - | [3] |

Experimental Protocols

For instance, the boiling point of liquid chemicals can be determined using methods such as ASTM D1078. Density is typically measured using a pycnometer or a digital density meter. Flash point can be determined using a Pensky-Martens closed-cup tester (ASTM D93) or a similar apparatus. Vapor pressure can be measured using a static or dynamic method, such as the isoteniscope method. The refractive index is commonly determined using an Abbe refractometer.

The general workflow for determining these properties would involve:

-

Sample Preparation: Ensuring the N-octyldiethanolamine sample is pure and free of contaminants.

-

Instrumentation Setup and Calibration: Setting up the appropriate instrument (e.g., viscometer, density meter) and calibrating it with known standards.

-

Measurement: Performing the measurement according to the standardized protocol, often at controlled temperatures.

-

Data Analysis: Recording and analyzing the data to determine the physical property.

Below is a generalized workflow for determining the physical properties of a liquid amine like N-octyldiethanolamine.

Caption: General workflow for determining physical properties.

Logical Relationships in Physical Properties

The physical properties of N-octyldiethanolamine are interconnected. For example, its relatively high boiling point and low vapor pressure are indicative of strong intermolecular forces, likely hydrogen bonding due to the presence of the hydroxyl groups. Its solubility profile, being soluble in organic solvents and dispersible in water, reflects the dual nature of its long alkyl chain (hydrophobic) and the diethanolamine head group (hydrophilic).

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to Ethanol, 2,2'-(octylimino)bis- (CAS: 15520-05-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, a versatile tertiary amine with a range of industrial and potential research applications. This document consolidates key data on its chemical and physical properties, spectroscopic information, and safety and handling guidelines. Detailed experimental protocols for its synthesis are provided, and its established roles as a corrosion inhibitor, surfactant, and pH buffering agent are discussed. Furthermore, this guide explores its biocidal and antimicrobial properties, proposing a mechanism of action based on its amphiphilic nature.

Chemical Identification and Properties

Ethanol, 2,2'-(octylimino)bis- is an organic compound with the chemical formula C₁₂H₂₇NO₂.[1][2][3][4] Its structure features a central tertiary amine with an octyl group and two ethanol substituents, imparting both hydrophobic and hydrophilic characteristics to the molecule.[1] This amphiphilic nature is key to its diverse applications.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15520-05-5[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₂₇NO₂[1][2][3][4] |

| Molecular Weight | 217.35 g/mol [1][2][7] |

| IUPAC Name | 2-[(2-Hydroxyethyl)(octyl)amino]ethan-1-ol[2] |

| Synonyms | N-octyldiethanolamine, 2,2'-(Octylimino)diethanol, Bis(2-hydroxyethyl)octylamine, Diethanoloctylamine |

| InChI Key | QZQNMMLYACBCMJ-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCCCCCCCN(CCO)CCO[2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[8] |

| Appearance | Colorless to light brown liquid[5][8] |

| Boiling Point | 319 °C at 102.1 kPa[8][9] |

| Flash Point | 161 °C at 101.3 kPa[8] |

| Density | 0.949 g/cm³[4][10] |

| Water Solubility | 1.4 g/L at 20 °C[4] |

| logP | 1.63350[4][10] |

| pKa | 14.41 ± 0.10 (Predicted)[4] |

| Vapor Pressure | 0.008 Pa at 20 °C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Ethanol, 2,2'-(octylimino)bis-.

Table 3: Spectroscopic Data

| Technique | Description of Key Features |

| ¹H NMR (CDCl₃) | δ 4.22 (brs, 2H, -OH), 3.86 (t, 4H, J = 5 Hz, -CH₂OH), 3.10 (t, 4H, J = 4.5 Hz, -CH₂N-CH₂-), 2.94 (t, 2H, J = 8 Hz, -N-CH₂-), 1.69-1.60 (m, 2H, -CH₂-), 1.30-1.25 (m, 10H, -CH₂-), 0.87 (t, 3H, J = 7 Hz, -CH₃)[5] |

| FTIR | A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. An N-H bending vibration may also be observed between 1550–1650 cm⁻¹.[1] |

Synthesis and Experimental Protocols

The primary synthetic route to Ethanol, 2,2'-(octylimino)bis- involves the nucleophilic substitution of a haloalkane by diethanolamine.[5]

Synthesis of Ethanol, 2,2'-(octylimino)bis- from 1-Bromooctane and Diethanolamine

This procedure details the synthesis via the alkylation of diethanolamine with 1-bromooctane.[5]

Experimental Protocol:

-

Reactant Preparation: To a 100 mL round-bottom flask, add 1-bromooctane (3.0 g, 15.0 mmol), diethanolamine (2.4 g, 22.8 mmol), and anhydrous potassium carbonate (4.28 g, 31.0 mmol).[5]

-

Solvent Addition: Add 40 mL of acetonitrile to the flask.[5]

-

Reaction: The reaction mixture is refluxed for 12 hours under a nitrogen atmosphere.[5]

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in dichloromethane and washed with water. The organic phase is dried over anhydrous sodium sulfate.[5]

-

Purification: The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield the pure product as a colorless oil.[5]

Caption: Synthesis workflow for Ethanol, 2,2'-(octylimino)bis-.

Applications and Mechanisms of Action

Ethanol, 2,2'-(octylimino)bis- has several established industrial applications and exhibits interesting biological activity.

Industrial Applications

-

Corrosion Inhibitor: It is utilized as a corrosion inhibitor, particularly in metalworking fluids.[1] Its ability to form a protective film on metal surfaces is attributed to the lone pair of electrons on the nitrogen atom and the polar hydroxyl groups.

-

pH Buffering Agent: In emulsifiable metalworking fluid formulations, it acts as a pH buffering additive.[1][9]

-

Surfactant and Emulsifier: Its amphiphilic structure, with a hydrophobic octyl chain and a hydrophilic diethanolamine head, makes it an effective surfactant and emulsifier.[1]

-

Intermediate in Organic Synthesis: The hydroxyl groups can undergo esterification, and the tertiary amine can participate in various organic transformations, making it a useful synthetic intermediate.[1][2]

Biocidal and Antimicrobial Activity

Ethanol, 2,2'-(octylimino)bis- has demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1] The proposed mechanism of action for its biocidal activity is the disruption of microbial cell membranes.[1] The hydrophobic octyl tail is thought to intercalate into the lipid bilayer of the cell membrane, while the hydrophilic diethanolamine head remains at the surface. This disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[1]

Caption: Proposed mechanism of microbial membrane disruption.

Safety and Handling

Ethanol, 2,2'-(octylimino)bis- is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[11][12][13]

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2][11][13] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2][11][13] |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[11] |

Handling Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8][12]

-

Use in a well-ventilated area.[8]

First Aid Measures:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8][14]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]

Conclusion

Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5) is a multifunctional chemical with significant utility in industrial applications, primarily as a corrosion inhibitor, pH buffer, and surfactant. Its amphiphilic nature also confers notable antimicrobial properties, suggesting potential for further research and development in biocidal formulations. This guide has provided a consolidated resource of its chemical and physical properties, a detailed synthetic protocol, and an overview of its mechanisms of action and safety considerations to aid researchers and professionals in their work with this compound.

References

- 1. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]

- 2. Buy Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 [smolecule.com]

- 3. Ethanol, 2,2'-(octylimino)bis- | CAS 15520-05-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. lookchem.com [lookchem.com]

- 5. 2,2'-(octylimino)bisethanol | 15520-05-5 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. products.basf.com [products.basf.com]

- 10. echemi.com [echemi.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. aksci.com [aksci.com]

- 13. Page loading... [wap.guidechem.com]

- 14. guidechem.com [guidechem.com]

Amphiphilic properties of N-octyldiethanolamine

An In-depth Technical Guide on the Amphiphilic Properties of N-Octyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphiphilic properties of N-octyldiethanolamine. N-octyldiethanolamine is a nonionic surfactant with significant potential in various scientific and industrial applications, including drug delivery, emulsion formulation, and as a corrosion inhibitor. This document details its synthesis, core amphiphilic characteristics, methods for experimental determination of these properties, and its role in pharmaceutical sciences.

Introduction to N-Octyldiethanolamine

N-octyldiethanolamine belongs to the class of N-alkyl diethanolamines, which are amphiphilic molecules.[1] Its structure consists of a polar diethanolamine head group and a nonpolar eight-carbon alkyl tail (n-octyl group).[1] This configuration imparts surface-active properties, allowing it to self-assemble in aqueous solutions into organized supramolecular structures known as micelles.[1] This process is fundamental to its function in solubilizing hydrophobic substances and forming stable emulsions.[1]

Synthesis of N-Octyldiethanolamine

The synthesis of N-alkyl diethanolamines can be accomplished via several chemical routes. A prevalent laboratory-scale method is the nucleophilic substitution reaction between diethanolamine and an alkyl bromide (in this case, 1-bromooctane).[1] In this reaction, the secondary amine of diethanolamine functions as a nucleophile, attacking the electrophilic carbon of the 1-bromooctane and displacing the bromide ion to form the N-C bond.[1] The reaction is typically conducted in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.[1]

Core Amphiphilic Properties

The defining characteristic of a surfactant is its behavior at interfaces and its ability to form micelles above a certain concentration. This behavior is quantified by several key parameters.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at the air-water interface.[2] Above the CMC, additional surfactant molecules aggregate to form micelles in the bulk solution, and properties like surface tension remain relatively constant.[1][2]

Data Presentation: Physicochemical Properties of N-Alkyl Diethanolamines

| Property | N-Octyldiethanolamine (C8) | N-Lauryldiethanolamine (C12) |

| Molecular Formula | C₁₂H₂₇NO₂ | C₁₆H₃₅NO₂ |

| Molecular Weight | 217.35 g/mol | 273.46 g/mol |

| Critical Micelle Concentration (CMC) (mM) | Data not found (Estimated*) | 0.63[1] |

| Hydrophilic-Lipophilic Balance (HLB) (Calculated) | ~11.5 (Griffin's Method**) | - |

-

Estimation: The CMC generally decreases by approximately an order of magnitude for every two methylene groups added to the alkyl chain.[1] Given the CMC of the C12 analogue is 0.63 mM, the CMC for the C8 version would be expected to be significantly higher. ** Griffin's Method Calculation: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion (diethanolamine head, C₄H₁₁NO₂ = 105.14 g/mol ) and M is the total molecular mass (217.35 g/mol ). HLB = 20 * (105.14 / 217.35) ≈ 9.68. Using an alternative calculation based on group contributions (Davies' method) can yield different results. An HLB value between 8 and 16 suggests utility as an oil-in-water (O/W) emulsifier.[3]

Micelle Formation and Aggregation

The formation of micelles is a thermodynamically driven process of self-organization. The number of individual surfactant molecules that aggregate to form a single micelle is known as the aggregation number (N).[4] This value, along with the micelle's size and shape, is influenced by the surfactant's molecular structure, concentration, temperature, and the ionic strength of the medium.[5][6] For many non-ionic surfactants, micelles are often modeled as spherical or ellipsoidal structures with a hydrophobic core and a hydrophilic shell.[5]

Experimental Protocols

Precise determination of the amphiphilic properties of N-octyldiethanolamine requires specific experimental techniques.

Determination of CMC by Surface Tensiometry

This is a direct and widely used method for determining the CMC.[1] The surface tension of a surfactant solution decreases as the concentration of the surfactant increases until the CMC is reached, after which it remains relatively constant.[1]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of N-octyldiethanolamine in deionized water. Create a series of dilutions with accurately known concentrations, spanning a range expected to include the CMC.

-

Instrumentation: Use a surface tensiometer, commonly employing the Wilhelmy plate or du Noüy ring method.[7] Ensure the platinum plate or ring is meticulously cleaned (e.g., by flaming) before each measurement to remove contaminants.

-

Measurement:

-

Calibrate the instrument with deionized water.

-

Measure the surface tension of each diluted solution, starting from the lowest concentration.

-

Allow the system to equilibrate at a constant temperature (e.g., 25°C) before each reading.

-

-

Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration. The data will typically show two linear regions. The point of intersection of these two lines is the CMC.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 4. pages.jh.edu [pages.jh.edu]

- 5. Dependence of micelle size and shape on detergent alkyl chain length and head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. commons.erau.edu [commons.erau.edu]

Spectroscopic Profile of N-octyldiethanolamine: A Technical Guide

An In-depth Analysis of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-octyldiethanolamine, a tertiary amine with increasing relevance in various scientific and industrial fields. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Introduction to N-octyldiethanolamine

N-octyldiethanolamine (CAS No. 15520-05-5) is an organic compound featuring a tertiary amine with an octyl group and two hydroxyethyl substituents.[1][2] Its amphiphilic nature, possessing both hydrophobic (the octyl chain) and hydrophilic (the diethanolamine moiety) characteristics, makes it a subject of interest for applications such as surfactants, emulsifiers, and corrosion inhibitors. A thorough understanding of its molecular structure, achievable through spectroscopic methods like NMR and IR, is paramount for its application and development in various chemical and pharmaceutical contexts.

Spectroscopic Data

The following sections present the available ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for N-octyldiethanolamine. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The ¹H NMR spectrum of N-octyldiethanolamine exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for N-octyldiethanolamine [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.22 | br s | 2H | -OH |

| 3.86 | t | 4H | -N(CH₂CH₂ OH)₂ |

| 3.10 | t | 4H | -N(CH₂ CH₂OH)₂ |

| 2.94 | t | 2H | -CH₂ -(CH₂)₆CH₃ |

| 1.69-1.60 | m | 2H | -CH₂CH₂ (CH₂)₅CH₃ |

| 1.30-1.25 | m | 10H | -CH₂(CH₂)₅CH₃ |

| 0.87 | t | 3H | -CH₃ |

t = triplet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for N-octyldiethanolamine

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~60 | -N(CH₂CH₂ OH)₂ |

| ~55 | -N(CH₂ CH₂OH)₂ |

| ~52 | -CH₂ -(CH₂)₆CH₃ |

| ~32 | -CH₂(CH₂)₅CH₂ CH₃ |

| ~29 | -CH₂(CH₂ )₄CH₂CH₃ |

| ~27 | -CH₂CH₂ (CH₂)₅CH₃ |

| ~23 | -CH₂ CH₃ |

| ~14 | -CH₃ |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of N-octyldiethanolamine is expected to show characteristic absorption bands for O-H, C-H, and C-N bonds. As a tertiary amine, it will lack the N-H stretching vibrations typically seen in primary and secondary amines.[3]

Table 3: Characteristic FTIR Absorption Bands for N-octyldiethanolamine [3]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2955-2850 | C-H stretch | Alkyl (-CH₂, -CH₃) |

| 1465 | C-H bend | Alkyl (-CH₂) |

| 1375 | C-H bend | Alkyl (-CH₃) |

| 1250-1000 | C-N stretch | Tertiary amine |

| 1050 | C-O stretch | Primary alcohol |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of N-octyldiethanolamine, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of N-octyldiethanolamine into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the acquisition parameters may include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 0-220 ppm. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are generally required due to the low natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid N-octyldiethanolamine directly onto the center of the ATR crystal.

-

If the instrument has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-octyldiethanolamine.

This guide provides foundational spectroscopic information for N-octyldiethanolamine. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the properties and applications of this versatile compound.

References

"Ethanol, 2,2'-(octylimino)bis-" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with a distinct molecular structure that imparts amphiphilic properties. This technical guide provides a comprehensive overview of its material safety data, physicochemical properties, and key applications, with a focus on its roles as a corrosion inhibitor and surfactant. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

Chemical and Physical Properties

Ethanol, 2,2'-(octylimino)bis- is a clear, light brown liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇NO₂ | [1][2][3] |

| Molecular Weight | 217.35 g/mol | [2] |

| CAS Number | 15520-05-5 | [3] |

| Appearance | Clear, light brown liquid | [1] |

| Boiling Point | 170-180 °C @ 4 Torr | [1] |

| Flash Point | 150.5 °C | [1] |

| Density | 0.949 g/cm³ | [1] |

| Vapor Pressure | 4.9E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.474 | [1] |

| Water Solubility | 1.4 g/L at 20°C | |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | [1] |

Material Safety and Toxicological Data

Understanding the safety profile of a chemical is paramount for its handling and application. The following tables summarize the key toxicological data and hazard classifications for Ethanol, 2,2'-(octylimino)bis-.

Toxicological Summary

| Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity | LD50: >2000 mg/kg bw | Rat | Similar to OECD TG 401 | |

| Acute Dermal Toxicity | LD50: >2000 mg/kg bw | Rat | OECD TG 402 | |

| Skin Irritation/Corrosion | Slightly irritating | Rabbit | OECD TG 404 | |

| Serious Eye Damage/Irritation | Causes serious eye damage | Not specified | Not specified | |

| Respiratory or Skin Sensitization | Not a sensitizer | Not specified | Not specified | |

| Germ Cell Mutagenicity | No data available | |||

| Carcinogenicity | No data available | |||

| Reproductive Toxicity | No data available |

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

Applications and Experimental Protocols

The unique chemical structure of Ethanol, 2,2'-(octylimino)bis-, with its hydrophobic octyl chain and hydrophilic diethanolamine head, makes it a versatile molecule with several industrial and research applications.

Corrosion Inhibition

Ethanol, 2,2'-(octylimino)bis- is recognized for its utility as a corrosion inhibitor, particularly in metalworking fluids where it also acts as a pH buffering additive.[4] The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.

Caption: Mechanism of corrosion inhibition by Ethanol, 2,2'-(octylimino)bis-.

-

Coupon Preparation: Mild steel coupons are mechanically polished with various grades of emery paper, rinsed with distilled water, degreased with a solvent like acetone, and dried.

-

Initial Weighing: The initial weight of each coupon is accurately recorded using an analytical balance.

-

Inhibitor Solution Preparation: A corrosive medium (e.g., 1M HCl) is prepared, and various concentrations of Ethanol, 2,2'-(octylimino)bis- are added to create the test solutions. A blank solution without the inhibitor is also prepared.

-

Immersion: The prepared coupons are immersed in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

Coupon Cleaning: After immersion, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid inhibitor solution), rinsed with distilled water and acetone, and then dried.

-

Final Weighing: The final weight of each coupon is recorded.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the blank solution and Wᵢ is the weight loss of the coupon in the inhibitor solution.

Surfactant Properties

The amphiphilic nature of Ethanol, 2,2'-(octylimino)bis- allows it to act as a surfactant, reducing surface tension at interfaces. This property is utilized in various formulations, including personal care products.[4]

The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. A common method to determine CMC is by measuring the surface tension of solutions with varying surfactant concentrations.

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Potential Biological Activity

While direct studies on the biological activity of Ethanol, 2,2'-(octylimino)bis- are limited in publicly available literature, research on structurally similar N-alkyldiethanolamines suggests potential antimicrobial properties. For instance, some of these compounds have been shown to have activity against various microorganisms.[4] This suggests a potential area for further investigation, particularly for applications in drug development or as biocides.

Synthesis

A general method for the synthesis of N-alkyldiethanolamines involves the N-alkylation of diethanolamine.

Caption: General synthesis pathway for N-octyldiethanolamine.

Conclusion

Ethanol, 2,2'-(octylimino)bis- is a versatile chemical with established applications as a corrosion inhibitor and surfactant. Its safety profile indicates it is harmful if swallowed and causes serious eye damage and skin irritation, necessitating appropriate handling procedures. While its potential in the realm of biological applications, particularly for drug development, is suggested by the activity of related compounds, further research is required to fully elucidate its properties and potential uses in this field. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this compound. It is important to note that for specific applications, further empirical studies are essential to determine optimal conditions and performance.

References

Potential Research Areas for Ethanol, 2,2'-(octylimino)bis-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with a distinct molecular structure that imparts amphiphilic properties. This technical guide provides a comprehensive overview of its known characteristics and outlines promising avenues for future research. The document summarizes its potential as an antimicrobial agent, corrosion inhibitor, and surfactant, providing detailed experimental protocols for validation. Furthermore, it delves into hypothetical signaling pathways that could be modulated by this compound, offering a roadmap for investigation in drug development and cellular biology. This guide is intended to serve as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of N-octyldiethanolamine.

Chemical and Physical Properties

Ethanol, 2,2'-(octylimino)bis- is a tertiary amine featuring an eight-carbon alkyl chain (octyl) attached to a diethanolamine head group. This structure gives the molecule both hydrophobic (the octyl tail) and hydrophilic (the diethanolamine head) characteristics, making it an amphiphilic compound.

Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-

| Property | Value | Reference |

| CAS Number | 15520-05-5 | [1] |

| Molecular Formula | C₁₂H₂₇NO₂ | [1] |

| Molecular Weight | 217.35 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 170-180 °C (at 4 Torr) | [4] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | 1.4 g/L at 20°C | [4] |

| LogP | 2.82 at 20°C | [4] |

| pKa | 14.41 ± 0.10 (Predicted) | [4] |

Potential Research Areas and Applications

The unique chemical structure of Ethanol, 2,2'-(octylimino)bis- suggests several areas for in-depth research, particularly in the fields of microbiology, materials science, and drug development.

Antimicrobial Activity

The amphiphilic nature of N-octyldiethanolamine suggests it may possess antimicrobial properties by disrupting the cell membranes of microorganisms. The hydrophobic octyl tail could intercalate into the lipid bilayer, while the hydrophilic diethanolamine head group interacts with the aqueous environment, leading to membrane destabilization and cell lysis. Research on related N-alkyl compounds has shown that antimicrobial activity is often dependent on the length of the alkyl chain.

Table 2: Antimicrobial Activity of Structurally Related N-Alkyl Compounds

| Compound | Organism | MIC (μM) | Reference |

| N-C₈ Betaine | S. aureus | 23,000 | [5] |

| E. coli | 12,000 | [5] | |

| N-C₁₄ Amine Oxide | E. coli | 31 | [5] |

| N-C₁₆ Betaine | S. aureus | 61 | [5] |

| E. coli | 120 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Surfactant Properties and Critical Micelle Concentration (CMC)

Table 3: Critical Micelle Concentration of a Related N-Alkyl Diethanolamine

| Compound | CMC (mM) | Reference |

| N-Lauryldiethanolamine (C12) | Not specified, but stated as known | [6] |

Corrosion Inhibition

Tertiary amines are known to be effective corrosion inhibitors for various metals and alloys.[7] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen and oxygen atoms in the diethanolamine head group of N-octyldiethanolamine can act as adsorption centers, while the hydrophobic octyl tail enhances the protective barrier. Studies on a polyurethane based on N-tert-butyl diethanolamine have demonstrated significant corrosion inhibition efficiency.[8]

Table 4: Corrosion Inhibition Efficiency of a Structurally Related Polymer

| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| Polyurethane based on N-tert-butyl diethanolamine | 500 ppm | 25 | 89.5 | [8] |

| 500 ppm | 50 | 83.2 | [8] | |

| 500 ppm | 75 | 49.6 | [8] |

Potential Signaling Pathways for Investigation

While no direct evidence links Ethanol, 2,2'-(octylimino)bis- to specific signaling pathways, its structural components suggest potential interactions that warrant investigation, particularly in the context of drug development.

Interference with Choline Metabolism

The diethanolamine head group is structurally similar to choline. It is known that diethanolamine can be taken up by cells and phosphorylated, potentially interfering with choline metabolism and the synthesis of phosphatidylcholine, a crucial component of cell membranes.[9] This could have downstream effects on signaling pathways that are dependent on membrane integrity and lipid-derived second messengers.

Modulation of N-Acylethanolamine Signaling

The overall structure of N-octyldiethanolamine bears resemblance to N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[10] NAEs are involved in a variety of physiological processes, including inflammation, pain, and appetite regulation, through their interaction with receptors such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPARα).[11] It is plausible that N-octyldiethanolamine could interact with the enzymes responsible for the synthesis or degradation of NAEs, or potentially act as a ligand for NAE receptors.

Experimental Protocols

Synthesis of Ethanol, 2,2'-(octylimino)bis-

A common method for the synthesis of N-alkyl diethanolamines is the direct N-alkylation of diethanolamine with an alkyl halide.[6]

Materials:

-

Diethanolamine

-

1-Bromooctane

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask, dissolve diethanolamine and a molar excess of sodium carbonate in ethanol.

-

Add 1-bromooctane to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Resuspend the residue in water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the ethyl acetate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Stock solution of Ethanol, 2,2'-(octylimino)bis- in a suitable solvent

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and medium, no compound) and negative (medium only) controls.

-

Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly used.[6]

Materials:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Series of solutions of Ethanol, 2,2'-(octylimino)bis- in deionized water at various concentrations

-

Temperature-controlled water bath

Procedure:

-

Prepare a range of aqueous solutions of the test compound, spanning concentrations below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.

Evaluation of Corrosion Inhibition Efficiency

The weight loss method is a straightforward technique to determine corrosion inhibition efficiency.[12]

Materials:

-

Metal coupons (e.g., mild steel) of known surface area and weight

-

Corrosive medium (e.g., 1 M HCl)

-

Solutions of the corrosive medium containing different concentrations of Ethanol, 2,2'-(octylimino)bis-

-

Analytical balance

-

Water bath or incubator for temperature control

Procedure:

-

Clean and weigh the metal coupons.

-

Immerse the coupons in the corrosive solutions with and without the inhibitor for a specific period.

-

After the immersion period, remove the coupons, clean them to remove any corrosion products, dry, and reweigh.

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

-

CR = (Weight Loss) / (Surface Area x Time)

-

IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

-

Conclusion and Future Directions

Ethanol, 2,2'-(octylimino)bis- presents a compelling case for further scientific investigation. Its amphiphilic nature suggests a range of applications, from an antimicrobial agent and corrosion inhibitor to a versatile surfactant. The lack of specific quantitative data for this compound highlights a significant research gap that can be addressed using the detailed experimental protocols provided in this guide. Furthermore, the potential for this molecule to interact with key cellular signaling pathways, such as choline metabolism and N-acylethanolamine signaling, opens up exciting possibilities for its exploration in drug development and as a tool for studying cellular processes. Future research should focus on systematically characterizing its biological and physicochemical properties to unlock its full potential.

References

- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]

- 2. Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Environmental Impact Assessment of Ethanol, 2,2'-(octylimino)bis-

An In-depth Technical Guide

This document provides a comprehensive environmental impact assessment of the chemical substance Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine (CAS No. 15520-05-5). It is intended for researchers, scientists, and drug development professionals to provide a consolidated overview of its physicochemical properties, ecotoxicological profile, and environmental fate based on publicly available regulatory data and scientific literature.

Chemical Identity and Physicochemical Properties

Ethanol, 2,2'-(octylimino)bis- is a tertiary amine containing an eight-carbon (octyl) alkyl chain and a diethanolamine head. This amphiphilic structure, combining hydrophobic and hydrophilic moieties, underpins its use as a surfactant, emulsifier, and corrosion inhibitor in various industrial applications, including metalworking fluids and lubricants.

Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-

| Property | Value | Source |

| CAS Number | 15520-05-5 | [1] |

| Molecular Formula | C₁₂H₂₇NO₂ | [1] |

| Molecular Weight | 217.35 g/mol | [1] |

| Physical State | Liquid | [2] |

| Water Solubility | 1.4 g/L (at 20°C) | Australian AICIS Report STD/1709 |

| Partition Coefficient (log Pow) | 2.8 (at 20°C) | Australian AICIS Report STD/1709 |

| Vapor Pressure | 4.9 x 10⁻⁶ mmHg (4.1 x 10⁻⁷ kPa at 25°C) | Australian AICIS Report STD/1709 |

| Hydrolysis | Not expected to hydrolyze under environmental conditions (pH 4-9) | Australian AICIS Report STD/1709 |

Environmental Fate and Transport

The environmental fate of a chemical describes its behavior and transformation in the air, water, and soil. Key processes include biodegradation, bioaccumulation, and mobility.

Biodegradation

The substance is considered to be readily biodegradable. In a 28-day ready biodegradability test conducted according to OECD Test Guideline 301 B, the substance achieved 70% degradation, meeting the criteria for ready biodegradability. This suggests that Ethanol, 2,2'-(octylimino)bis- is unlikely to persist in the environment.

Table 2: Biodegradability of Ethanol, 2,2'-(octylimino)bis-

| Study Type | Method | Result | Conclusion | Source |

| Ready Biodegradability: CO₂ Evolution Test | OECD Test Guideline 301 B | 70% degradation after 28 days | Readily biodegradable | Australian AICIS Report STD/1709 |

While a specific metabolic pathway for this compound is not detailed in the available literature, the degradation of similar N-Alkyl Diethanolamines is expected to initiate via oxidation of the terminal methyl group of the alkyl chain (the octyl group in this case), followed by subsequent breakdown of the fatty acid and the diethanolamine moiety.

Bioaccumulation Potential

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Pow). With a log Pow of 2.8, Ethanol, 2,2'-(octylimino)bis- has a low to moderate potential for bioaccumulation. Regulatory assessments conclude that the substance is not expected to be bioaccumulative.

Environmental Distribution

Based on its physicochemical properties, if released into the environment, Ethanol, 2,2'-(octylimino)bis- is expected to partition primarily to water and soil. Its low vapor pressure indicates that volatilization into the atmosphere is not a significant fate process. The moderate log Pow suggests some potential for adsorption to soil organic matter and sediment.

Ecotoxicological Profile

The ecotoxicity of Ethanol, 2,2'-(octylimino)bis- has been evaluated for key trophic levels in the aquatic environment: fish, aquatic invertebrates (daphnia), and algae. The results indicate that the substance is harmful to aquatic life.

Table 3: Acute Aquatic Ecotoxicity of Ethanol, 2,2'-(octylimino)bis-

| Test Organism | Endpoint | Method | Result (Nominal) | Conclusion | Source |

| Fish | 96-hour LC₅₀ | OECD Test Guideline 203 | 16 mg/L | Harmful to fish | Australian AICIS Report STD/1709 |

| Aquatic Invertebrate (Daphnia sp.) | 48-hour EC₅₀ | OECD Test Guideline 202 | 19 mg/L | Harmful to aquatic invertebrates | Australian AICIS Report STD/1709 |

| Algae | 72-hour ErC₅₀ | OECD Test Guideline 201 | 1.4 mg/L | Toxic to algae | Australian AICIS Report STD/1709 |

LC₅₀ (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC₅₀ (Effective Concentration 50%): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., immobilization for daphnia). ErC₅₀ (Growth Rate Reduction Concentration 50%): The concentration that causes a 50% reduction in the growth rate of algae.

Experimental Protocols

The ecotoxicity and biodegradability studies summarized above were conducted based on standardized OECD Test Guidelines. While the full, detailed study reports for this specific substance are not publicly available, the general methodologies of the cited guidelines are described below.

Fish, Acute Toxicity Test (based on OECD TG 203)

This test determines the concentration of a substance lethal to 50% of a test fish population over a 96-hour exposure.

-

Test Principle: Fish are exposed to the test substance, which is added to water in a range of concentrations, for a 96-hour period.

-

Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Procedure: A limit test may be performed at 100 mg/L. If mortality occurs, a full range-finding study with at least five concentrations is conducted. Mortalities and any sub-lethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC₅₀ at 96 hours, calculated using statistical methods.

Daphnia sp., Acute Immobilisation Test (based on OECD TG 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours.

-

Test Organisms: Typically Daphnia magna.

-

Procedure: Daphnids are exposed to at least five concentrations of the test substance. The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours and compared to control groups.

-

Endpoint: The main endpoint is the EC₅₀, the concentration that immobilizes 50% of the daphnids after 48 hours.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

-

Test Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period.

-

Test Organisms: Common species include Pseudokirchneriella subcapitata.

-

Procedure: The reduction in growth in a series of algal cultures is measured over time, typically by cell counts or other measures of biomass.

-

Endpoint: The primary endpoint is the ErC₅₀, the concentration causing a 50% inhibition of the growth rate relative to controls.

Ready Biodegradability - CO₂ Evolution Test (based on OECD TG 301 B)

This method screens chemicals for ready biodegradability in an aerobic aqueous medium.

-

Test Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark.

-

Procedure: The degradation of the substance is followed by measuring the amount of carbon dioxide produced over a 28-day period. The amount of CO₂ produced is compared to the theoretical maximum (ThCO₂) calculated from the molecular formula.

-

Endpoint: The substance is considered "readily biodegradable" if it reaches a pass level of >60% of the ThCO₂ within a 10-day window during the 28-day test.

Conclusion

Ethanol, 2,2'-(octylimino)bis- is classified as harmful to aquatic life, with algae being the most sensitive trophic level tested. The substance is not expected to persist in the environment due to its ready biodegradability. Its potential for bioaccumulation is considered low to moderate. The primary environmental risk is associated with its acute toxicity to aquatic organisms following direct release into surface waters. Standard industrial practices should be followed to minimize discharge into wastewater and prevent spills.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of "Ethanol, 2,2'-(octylimino)bis-" from Octylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of "Ethanol, 2,2'-(octylimino)bis-," also known as N,N-Bis(2-hydroxyethyl)octylamine. The primary synthetic route detailed is the ethoxylation of octylamine. This tertiary amine finds applications as a surfactant, emulsifier, and intermediate in the synthesis of more complex molecules.[1] This guide includes information on the reaction mechanism, a step-by-step experimental protocol, a summary of quantitative data, and methods for purification and characterization of the final product.

Introduction

"Ethanol, 2,2'-(octylimino)bis-" (CAS No. 15520-05-5) is a tertiary amine characterized by an octyl chain and two hydroxyethyl groups attached to the nitrogen atom.[1] The presence of both a hydrophobic alkyl chain and hydrophilic hydroxyl groups imparts amphiphilic properties to the molecule, making it useful in various industrial and research applications.

The synthesis of this compound is most commonly achieved through the ethoxylation of octylamine. This process involves the nucleophilic ring-opening of ethylene oxide by the primary amine. The reaction proceeds in two stages: the initial reaction of octylamine with one molecule of ethylene oxide to form N-(2-hydroxyethyl)octylamine, followed by the reaction with a second molecule of ethylene oxide to yield the desired product, "Ethanol, 2,2'-(octylimino)bis-".[2][3] For the formation of the di-substituted product from a primary amine, the initial two additions of ethylene oxide often do not require a catalyst.[2][3]

Reaction Mechanism and Experimental Workflow